molecular formula C10H16N2O2 B2870143 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2168051-14-5

4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol

Cat. No.: B2870143
CAS No.: 2168051-14-5
M. Wt: 196.25
InChI Key: XQZKZNMPISWPQP-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol is a heterocyclic compound featuring an oxan-4-ol (tetrahydropyranol) backbone substituted with a 4-methylpyrazole moiety via a methylene linker. The compound’s structure combines the hydrogen-bonding capability of the hydroxyl group with the aromatic and coordination properties of the pyrazole ring, making it a versatile scaffold for medicinal chemistry and ligand design .

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9-6-11-12(7-9)8-10(13)2-4-14-5-3-10/h6-7,13H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKZNMPISWPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 4-methyl-1H-pyrazole with a suitable oxan-4-ol derivative. One common method involves the use of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction conditions often require heating to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are substituted oxan-4-ol derivatives with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol:

Basic Information

  • Chemical Name: this compound
  • CAS Number: 2168051-14-5
  • Molecular Formula: C10H16N2O2
  • Molecular Weight: 196.25

Availability and Usage

  • The compound is available from chemical vendors like CymitQuimica and Biosynth for laboratory use .
  • It is also listed in chemical databases and supplier catalogs .

Potential Research Areas

While the search results do not provide specific applications or case studies for this compound, they do point to related research areas and compounds that may suggest potential uses:

  • Fragment Screening: Pyrazole derivatives are used in crystallographic fragment screening for drug discovery .
  • Anti-tuberculosis drugs: Research on the tissue penetration of anti-tuberculosis drugs like pyrazinamide may offer insights into drug management and treatment regimens .
  • Local Anesthetics: Studies on local anesthetics, such as lidocaine, explore drug concentrations in tissues .
  • Related compounds: The search results also list various pyrazole-containing compounds with potential applications in medicinal chemistry .

Safety Information

  • Sigma-Aldrich provides Material Safety Data Sheets (MSDS) for similar compounds, which offer safety information, handling procedures, and hazard details .

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

A systematic comparison of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol with structurally related compounds is presented below, focusing on molecular features, synthesis, and applications.

Structural Analogues

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Molecular Formula Key Substituents Synthesis Yield/Purity Applications Notable Properties
This compound C₁₀H₁₆N₂O₂ 4-Me pyrazole, oxan-4-ol N/A Scaffold for drug design Hydroxyl H-bonding, pyrazole coordination
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol C₉H₁₄N₂O₂ 1-Me pyrazole (C5), oxan-4-ol 95% purity Small-molecule scaffold Similar H-bonding, commercial availability
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline C₂₃H₂₅N₇ Three 4-Me pyrazole, aniline 63% yield Ligand for catalysis Polymorphism, N-H···N interactions
rac-(3R,4R)-4-(4-Bromo-1-Me-pyrazol-5-yl)-3-(morpholinyl)oxan-4-ol C₁₃H₂₁BrN₄O₂ 4-Br-1-Me pyrazole, morpholine, oxan-4-ol 95% purity Potential bioactive agent Bromine enhances reactivity
Physicochemical and Functional Properties
  • Solubility : Methyl substituents on pyrazole rings enhance organic solubility (e.g., tris(pyrazolyl)aniline) , whereas the oxan-4-ol backbone may improve aqueous solubility due to hydrogen bonding .
  • Coordination Chemistry: Pyrazole-containing compounds like tris(pyrazolyl)methane derivatives are widely used as ligands for transition metals (e.g., Rh, Mn) in catalysis and biomedicine .
  • Polymorphism : The tris(pyrazolyl)aniline compound exhibits two polymorphs with distinct N-H···N interactions, highlighting the structural versatility of pyrazole derivatives .

Biological Activity

4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol, with the chemical formula C10_{10}H16_{16}N2_2O2_2 and CAS number 2168051-14-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a pyrazole moiety linked to a tetrahydro-pyran ring. The molecular weight is approximately 196.25 g/mol.

PropertyValue
Molecular FormulaC10_{10}H16_{16}N2_2O2_2
Molecular Weight196.25 g/mol
IUPAC Name4-((4-methyl-1H-pyrazol-1-yl)methyl)tetrahydro-2H-pyran-4-ol
CAS Number2168051-14-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT116 and MCF7, suggesting their potential as effective anticancer agents .

Table: IC50 Values of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound A (similar structure)HCT1161.9
Compound BMCF72.3
DoxorubicinHCT1163.23

The mechanism through which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell growth and apoptosis. Pyrazole-containing compounds are known to interact with various molecular targets including kinases and enzymes involved in metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Antiviral Activity : Some pyrazole derivatives have been evaluated for their antiviral properties against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) for certain derivatives was found to be significantly lower than that of standard antiviral agents, indicating a strong antiviral potential .
  • Antibacterial Effects : In addition to anticancer properties, compounds structurally related to this compound have shown antibacterial activity against various pathogens, suggesting their utility in treating bacterial infections .

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